4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one
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Overview
Description
4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound. It belongs to the class of pyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydropyrimidine ring substituted with methoxy and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidinone ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active pyrimidinones.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-methylpyrimidine: Similar structure but lacks the tetrahydropyrimidine ring.
5,5-Dimethyl-2,4,6-trioxohexahydropyrimidine: Contains similar functional groups but different ring structure.
Uniqueness
4,6-Dimethoxy-5,5-dimethyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and ring structure, which can confer distinct chemical and biological properties compared to other pyrimidinones.
Properties
CAS No. |
62149-62-6 |
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Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,6-dimethoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H16N2O3/c1-8(2)5(12-3)9-7(11)10-6(8)13-4/h5-6H,1-4H3,(H2,9,10,11) |
InChI Key |
CKIISXUFZSATCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1OC)OC)C |
Origin of Product |
United States |
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